1-Aminoindan is an organic compound classified as an aminoindane, which is a derivative of indane featuring an amino group at the 1-position. Its molecular formula is with a molecular weight of approximately 133.19 g/mol. This compound has garnered attention in medicinal chemistry due to its structural similarity to various psychoactive substances and its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Parkinson's disease.
1-Aminoindan is primarily synthesized from indane derivatives. It falls under the category of nitrogen-containing heterocycles and is often classified within the broader group of aminoalkylindanes. The compound can exist in various stereoisomeric forms, with specific enantiomers being of particular interest for their biological activity.
Several methods have been developed for synthesizing 1-aminoindan, including:
Key parameters influencing synthesis include:
1-Aminoindan participates in various chemical reactions, including:
For example, the reaction of 1-aminoindan with chloroformates yields carbamate derivatives that can be further transformed into other functional groups .
The mechanism of action for 1-aminoindan primarily relates to its potential neuroprotective effects. The compound may exert its influence through modulation of neurotransmitter systems, particularly dopamine pathways. Specific studies suggest that certain derivatives may inhibit monoamine oxidase-B activity, contributing to their therapeutic effects in Parkinson's disease treatment.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are commonly used for purity assessment and characterization of enantiomers .
1-Aminoindan has several scientific uses:
1-Aminoindan (2,3-dihydro-1H-inden-1-amine) is a chiral amine serving as a critical building block for pharmaceuticals like the anti-Parkinson drug rasagiline. The strained geometry of its fused bicyclic system poses distinct synthetic challenges, particularly in achieving high enantiopurity. This section details advanced methodologies for its stereoselective synthesis and resolution.
Modern asymmetric catalysis enables direct access to enantiopure 1-aminoindan derivatives. Two state-of-the-art approaches demonstrate exceptional control:
Chiral Brønsted Acid Catalysis: A BINOL-derived N-triflyl phosphoramide catalyst (5-10 mol%) promotes the enantioselective iminium ion cyclization of 2-alkenylbenzaldimines. This intramolecular reaction constructs the indane ring with concurrent amine installation, affording 1-aminoindenes and tetracyclic 1-aminoindanes in high yields (82-95%) and enantiomeric ratios (er) up to 98:2. The reaction proceeds via a stereodefined iminium ion intermediate, where the catalyst controls facial selectivity during cyclization. This method was successfully applied to the concise synthesis of (S)-rasagiline [4].
Scandium-Catalyzed C-H Activation: Chiral half-sandwich scandium complexes (e.g., Sc(III)/R-L2) catalyze a [3+2] annulation between aromatic aldimines and alkenes via ortho-C(sp²)-H activation. This atom-economical process generates multisubstituted 1-aminoindanes with high regio-, diastereo- (up to >19:1 dr), and enantioselectivity (up to 99:1 er). Remarkably, ligand fine-tuning enables diastereodivergence, accessing both trans- and cis-1-aminoindane diastereomers from identical starting materials. Alkenes include styrenes, α-olefins, norbornene, and 1,3-dienes, demonstrating broad utility [7].
Table 1: Enantioselective Catalytic Syntheses of 1-Aminoindan Derivatives
Method | Catalyst System | Substrate Scope | Yield Range | er/dr | Key Advantage |
---|---|---|---|---|---|
Iminium Cyclization | BINOL-NTTf Phosphoramide | 2-Alkenylbenzaldimines | 82-95% | Up to 98:2 er | Direct access to fused polycycles |
[3+2] Annulation (C-H Activation) | Sc(III)/R-L2 Complex | Aromatic Aldimines + Alkenes | 70-92% | Up to 99:1 er, >19:1 dr | Diastereodivergence, 100% atom economy |
Reductive amination of 1-indanone with ammonia or amines is a direct route to 1-aminoindan scaffolds. Key strategies overcome chemoselectivity challenges:
Table 2: Chemoselective Reductive Amination Approaches
Reducing System | Conditions | Amine Source | Chemoselectivity Features | Typical Yield |
---|---|---|---|---|
NaBH(OAc)₃ / DCE | RT, 12-24h | NH₃ | Tolerates acetals, alkenes, cyano groups | >85% |
NaBH₄ / MeOH (stepwise) | 0°C then RT | Alkylamines | Prevents dialkylation | 75-90% |
Ni Nanoparticles / iPrOH | 76°C | NH₃ | Transfer hydrogenation, no external H₂ | 70-88% |
Co Particles / H₂ (1-10 bar) | 80°C | NH₄OH | Aqueous ammonia, high primary amine selectivity | >90% (99% sel.) |
While direct catalysis advances, chiral auxiliaries remain valuable for installing chirality during indane ring construction or functionalization:
Engineered whole-cell biocatalysts provide sustainable routes to chiral amines and alcohols:
Large-scale enantiopure 1-aminoindan production relies heavily on classical resolution, where efficiency hinges on resolving agent selection and crystallization control:
Table 3: Industrial Resolution Methods for 1-Aminoindan Enantiomers
Resolving Agent | Solvent System | Less Soluble Salt | Optimal Conditions | de/ee Achieved | Recovery Method |
---|---|---|---|---|---|
N-Acetyl-L-glutamic acid | Ethanol/Water (4:1) | (R)-1-Aminoindan | Slow cooling (50°C → 0°C), seeding | >99.5% ee | NaOH basification, extraction |
O,O’-Di-p-toluoyl-(2R,3R)-tartaric acid (DTTA) | Methanol or MeOH/IPA | (S)-1-Aminoindan | Seeding, anti-solvent addition | 98-99% de | Alkaline hydrolysis |
L-(+)-Tartaric acid | Methanol/Water | (S)-1-Aminoindan | pH control, temperature cycling | >98% de | Neutralization, distillation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7